3,3'-Difluorobenzaldazine

Beschreibung

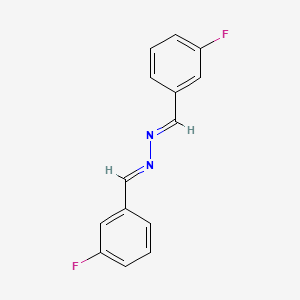

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMCVDNIIFNDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-10-2 | |

| Record name | 3-Fluorobenzaldehyde 2-[(3-fluorophenyl)methylene]hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15332-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of 3,3 Difluorobenzaldazine

Established Synthetic Pathways for Benzaldazine Core Structures

The foundational structure of benzaldazine is typically synthesized through a well-established condensation reaction. This method remains the most common and efficient pathway for creating the core azine framework. The primary synthetic route involves the reaction of an aromatic aldehyde with hydrazine (B178648), typically in the form of hydrazine hydrate.

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of two equivalents of the aldehyde. This is followed by a dehydration step to form the stable carbon-nitrogen double bonds (azomethine groups), resulting in the symmetrical azine structure. The reaction is often carried out in a suitable solvent, such as an alcohol or dimethylformamide (DMF), and can be catalyzed by acids or bases, although it often proceeds efficiently without a catalyst.

| Reaction Type | Reactants | Reagents/Catalysts | Key Features |

| Condensation | Aromatic Aldehyde (2 eq.), Hydrazine Hydrate (1 eq.) | Ethanol, Methanol, or other polar solvents; optional acid/base catalyst | High atom economy, generally high yields, formation of water as the only byproduct. |

| From Hydrazones | Pre-formed Aromatic Hydrazone, Aromatic Aldehyde | Acid catalyst | Step-wise approach, useful for synthesizing unsymmetrical azines. |

This fundamental condensation reaction is highly versatile and can be adapted for a wide range of substituted benzaldehydes, allowing for the synthesis of a diverse library of benzaldazine derivatives. acs.org The choice of substituents on the aromatic ring is a primary way to modulate the electronic properties of the final molecule.

Specific Synthesis of 3,3'-Difluorobenzaldazine

The synthesis of this compound directly applies the established condensation methodology, using 3-fluorobenzaldehyde (B1666160) as the specific aldehydic precursor. researchgate.netnih.gov The reaction involves the stoichiometric combination of two equivalents of 3-fluorobenzaldehyde with one equivalent of hydrazine hydrate.

The reaction proceeds as follows:

2 C₇H₅FO (3-Fluorobenzaldehyde) + N₂H₄·H₂O (Hydrazine Hydrate) → C₁₄H₁₀F₂N₂ (this compound) + 3 H₂O

The presence of the fluorine atoms at the meta-position of each benzene (B151609) ring does not significantly hinder the condensation reaction. The process is typically performed by refluxing the reactants in a solvent like ethanol, leading to the precipitation of the product upon cooling or after removal of the solvent. The resulting this compound is a solid that can be purified through standard techniques such as recrystallization.

| Role | Compound Name | Molecular Formula | Quantity (Equivalents) |

| Starting Material | 3-Fluorobenzaldehyde | C₇H₅FO | 2 |

| Reagent | Hydrazine Hydrate | N₂H₄·H₂O | 1 |

| Product | This compound | C₁₄H₁₀F₂N₂ | 1 |

| Byproduct | Water | H₂O | 3 |

Methodologies for Structural Modification and Analog Generation

The generation of analogs of this compound can be achieved through several strategic approaches, primarily focusing on modifying the starting materials or the final product.

Variation of the Aldehyde Precursor : This is the most direct method for creating a wide array of benzaldazine analogs. By substituting 3-fluorobenzaldehyde with other substituted benzaldehydes, a diverse range of symmetrical azines can be synthesized. liberty.edunih.gov For instance, using 2-fluorobenzaldehyde (B47322) or 4-fluorobenzaldehyde (B137897) would yield isomeric difluorobenzaldazines. Similarly, employing aldehydes with different electronic properties (e.g., methoxy, nitro, or cyano groups) allows for systematic tuning of the molecule's characteristics.

Synthesis of Unsymmetrical Azines : While the standard reaction yields symmetrical products, unsymmetrical analogs can be prepared through a stepwise approach. This involves first reacting hydrazine with one equivalent of a specific aldehyde (e.g., 3-fluorobenzaldehyde) to form the corresponding hydrazone. This isolated intermediate is then reacted with a different aldehyde to form an unsymmetrical azine.

Post-Synthesis Modification : This approach involves chemical modification of the pre-formed this compound molecule. The aromatic rings of the benzaldazine core are susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂) or halogen (-Br, -Cl) groups could potentially be introduced onto the aromatic rings. The directing effects of the existing fluorine atom and the azine bridge would govern the position of the new substituents.

| Modification Strategy | Description | Example Outcome |

| Precursor Variation | Utilizing different substituted benzaldehydes in the initial condensation reaction. | Reaction of 4-chlorobenzaldehyde (B46862) and hydrazine yields 4,4'-dichlorobenzaldazine. |

| Stepwise Synthesis | Formation of a hydrazone intermediate followed by reaction with a second, different aldehyde. | Reaction of 3-fluorobenzaldehyde hydrazone with benzaldehyde (B42025) yields 3-fluorobenzaldazine-benzaldehyde (unsymmetrical). |

| Post-Synthesis Functionalization | Performing chemical reactions, such as electrophilic aromatic substitution, on the this compound molecule itself. | Nitration of this compound to introduce nitro groups on the aromatic rings. |

Design Principles for Novel Benzaldazine Chemotypes

The design of new benzaldazine-based molecules, or chemotypes, is guided by principles aimed at achieving specific chemical or physical properties. These principles revolve around synthetic accessibility and the predictable influence of structural features on molecular characteristics. accessscience.com

Modulation of Electronic Properties : A core design principle is the strategic placement of electron-withdrawing or electron-donating groups on the phenyl rings. In this compound, the fluorine atoms act as moderately electron-withdrawing groups, influencing the electron density of the entire conjugated system. The selection of different substituents allows chemists to fine-tune properties such as redox potential, spectroscopic behavior, and reactivity. acs.org

Control of Molecular Geometry : The stereochemistry around the C=N double bonds in benzaldazines is typically in the (E,E) configuration due to steric considerations. However, the introduction of bulky substituents at the ortho positions of the benzene rings can influence the planarity of the molecule. This twisting of the phenyl rings relative to the central C-N=N-C plane can be a deliberate design element to alter conjugation and intermolecular packing in the solid state.

Synthetic Feasibility : A crucial design principle is ensuring that the target molecule can be synthesized efficiently from readily available starting materials. savemyexams.com The design of novel benzaldazine chemotypes is therefore closely linked to the commercial availability or straightforward synthesis of the required substituted benzaldehydes.

Symmetry Considerations : The choice between designing a symmetrical (A-N=N-A) versus an unsymmetrical (A-N=N-B) benzaldazine is a fundamental design decision. Symmetrical molecules often have simpler synthetic routes and more predictable packing in crystals, while unsymmetrical designs offer a way to introduce distinct functionalities or properties within a single molecule.

Molecular Recognition and Allosteric Mechanism Investigations of 3,3 Difluorobenzaldazine

Characterization of Ligand-Receptor Interactions

The interaction between 3,3'-Difluorobenzaldazine and its target receptor, mGluR5, has been the subject of detailed investigation, revealing specific binding sites and key amino acid residues that govern its modulatory effects.

Elucidation of Binding Sites on Target Proteins (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

Research has pinpointed the binding site of this compound to the seven-transmembrane (7TM) domain of the mGluR5. nih.gov This is a common feature for allosteric modulators of this receptor class, distinguishing them from orthosteric ligands that bind to the extracellular Venus flytrap domain. The binding pocket for this compound is believed to overlap with that of other well-known mGluR5 allosteric modulators, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.gov However, the interaction is not identical, suggesting a distinct but overlapping binding site. nih.gov Homology modeling based on experimental data suggests that the binding of this compound involves key residues located within transmembrane helices 3, 5, 6, and 7. nih.gov

Identification of Key Amino Acid Residues Governing Allosteric Modulation

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the mGluR5 that are crucial for the allosteric modulation by this compound. nih.gov These studies have revealed that the positive allosteric modulation is a result of a complex interplay of interactions with several key residues.

Furthermore, specific aspects of the allosteric modulation can be uncoupled by targeting different residues. The increase in agonist potency, a hallmark of positive allosteric modulation, was abolished in mutants N733A, Y791A (TM6), and A809V (TM7), without affecting the enhancement of maximal efficacy. nih.gov This indicates that these residues are primarily involved in the conformational changes that lead to an increased affinity of the orthosteric ligand.

Conversely, a mutation at position F787A resulted in this compound acting as a weak partial antagonist, highlighting the delicate balance of interactions that determine the nature of the allosteric effect. nih.gov Interestingly, mutations at L743 and W784 led to a significantly larger potentiation of both agonist potency and efficacy, suggesting these residues may play a role in constraining the receptor's active state. nih.gov A homology model constructed from these findings points to six key residues in transmembranes 3, 5, 6, and 7 as being essential for the allosteric modulation of the mGluR5a receptor by this compound. nih.gov

Interactive Data Table: Key Amino Acid Residues in mGluR5 for this compound Interaction

| Residue | Transmembrane Helix | Effect of Mutation on this compound Modulation |

| S657 | TM3 | Disrupted increase in functional response |

| N733 | TM5 | Abolished increase in agonist potency |

| L743 | TM5 | Larger potentiation of agonist potency and efficacy |

| T780 | TM6 | Disrupted increase in functional response |

| W784 | TM6 | Larger potentiation of agonist potency and efficacy |

| F787 | TM6 | Shift to weak partial antagonism |

| Y791 | TM6 | Abolished increase in agonist potency |

| M801 | TM7 | Disrupted increase in functional response |

| A809 | TM7 | Abolished increase in agonist potency |

Comparative Analysis of Allosteric Modulatory Mechanisms

The allosteric modulation of mGluR5 is not a monolithic phenomenon. Different ligands, even those with similar chemical scaffolds, can exert distinct effects. A comparative analysis of the modulatory mechanisms of this compound and its isomers, as well as other allosteric scaffolds, provides a deeper understanding of the subtleties of allosteric regulation.

Distinction between Positive and Negative Allosteric Modulation by Benzaldazine Isomers

The benzaldazine scaffold has proven to be a versatile template for developing allosteric modulators of mGluR5. Strikingly, minor structural modifications to this core structure can dramatically alter the pharmacological output, converting a positive allosteric modulator into a negative or neutral one. acs.org

For instance, while this compound is a positive allosteric modulator, replacing the 3,3'-difluoro substituents with 3,3'-dimethoxy groups results in a compound that acts as a negative allosteric modulator. acs.org Similarly, a 3,3'-dichloro substitution can lead to a neutral allosteric ligand. acs.org This demonstrates that the nature of the substituent on the phenyl rings of the benzaldazine core is a critical determinant of whether the ligand will enhance, inhibit, or have no effect on the receptor's response to the orthosteric agonist. This highlights the exquisite sensitivity of the allosteric binding site to the electronic and steric properties of the ligand.

Interactive Data Table: Effect of Substituents on Benzaldazine Isomer Activity at mGluR5

| Benzaldazine Isomer | Substituent | Allosteric Modulatory Effect |

| This compound | 3,3'-diF | Positive |

| DOMEB | 3,3'-diOMe | Negative |

| DCB | 3,3'-diCl | Neutral |

Mechanistic Differences Compared to Other Allosteric Scaffolds

The allosteric landscape of mGluR5 is populated by a variety of chemical scaffolds, each with its own unique mode of interaction and functional consequences. Comparing the mechanism of this compound with these other scaffolds reveals a diversity of allosteric modulation.

One key point of comparison is the binding site. As mentioned, this compound is thought to bind to the MPEP allosteric site. nih.gov In contrast, another well-characterized mGluR5 positive allosteric modulator, N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), acts at a novel allosteric site that is distinct from the MPEP binding pocket. acs.orgnih.gov

Computational and Theoretical Chemical Studies of 3,3 Difluorobenzaldazine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These models are built by establishing a correlation between the chemical structures and the observed biological activities of a set of compounds.

The development of a QSAR model for the allosteric activity of a compound like 3,3'-Difluorobenzaldazine would involve a series of steps. Initially, a dataset of compounds with known allosteric activities would be compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized into several types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

A crucial step is the selection of the most relevant descriptors that have a significant correlation with the allosteric activity. Various statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, would be employed to build the QSAR model.

Validation is a critical aspect of QSAR model development to ensure its predictive power and robustness. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds that were not used in the model development. A well-validated QSAR model can then be used to predict the allosteric activity of new or untested compounds, including derivatives of this compound.

Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. nih.govnih.govnih.gov These algorithms can handle complex and non-linear relationships between molecular descriptors and biological activity. nsf.gov

Commonly used machine learning algorithms in QSAR include:

Support Vector Machines (SVM): Effective for classification and regression tasks. nih.gov

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Inspired by the structure and function of the human brain, ANNs can model highly complex relationships. mdpi.com

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a stage-wise fashion.

The application of these algorithms to a dataset including this compound would allow for the development of predictive models for its allosteric activity. These models could potentially identify key structural features responsible for the desired activity and guide the design of new, more potent allosteric modulators.

| Machine Learning Algorithm | Typical Application in QSAR |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds, regression for pIC50 prediction. |

| Random Forests (RF) | Feature selection, classification, and regression. Robust to overfitting. |

| Artificial Neural Networks (ANN) | Modeling complex non-linear structure-activity relationships. |

| Gradient Boosting Machines (GBM) | High predictive accuracy for both classification and regression tasks. |

Molecular Simulation and Docking Approaches

Molecular simulation and docking are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its biological target at an atomic level.

In the absence of an experimentally determined 3D structure of the target receptor, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target receptor. The sequence of the target is then aligned with the template sequence, and a 3D model is built based on the template's structure.

Once a homology model of the receptor is built, molecular docking can be performed to predict the binding mode and affinity of this compound to the receptor. Docking algorithms explore various possible conformations and orientations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding energy. This approach can provide valuable insights into the key interactions driving the ligand-receptor recognition. unc.edu

Allosteric regulation often involves conformational changes in the receptor upon ligand binding at a site distinct from the active site. nih.gov Molecular dynamics (MD) simulations can be employed to study these conformational dynamics. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the atomic positions and velocities over time.

By running MD simulations of the receptor in its apo (unbound) form and in complex with an allosteric modulator like this compound, it is possible to observe and analyze the changes in the receptor's structure and dynamics. elifesciences.org This can reveal the mechanism by which the allosteric ligand influences the active site and modulates the receptor's function.

Virtual High-Throughput Screening Methodologies

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. escholarship.orgnih.govnih.gov This approach is much faster and more cost-effective than experimental high-throughput screening.

In the context of this compound, if it were identified as a hit compound, vHTS could be used to search for structurally similar compounds with potentially improved properties. The screening process typically involves docking each compound from a virtual library into the binding site of the target receptor. The compounds are then ranked based on their predicted binding affinity, and the top-ranked compounds are selected for further experimental testing. vHTS can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3,3 Difluorobenzaldazine

Spectroscopic Analysis for Conformational States

3,3'-Difluorobenzaldazine, a symmetrical azine derived from 3-fluorobenzaldehyde (B1666160), possesses several torsional degrees of freedom that give rise to various conformational states. The primary sources of conformational isomerism in this molecule are the rotations around the C-N and N-N single bonds. The molecule is expected to exist predominantly in a planar or near-planar conformation to maximize π-conjugation across the azine bridge. However, steric hindrance between the hydrogen atoms of the aldehyde-derived methine groups and the nitrogen lone pairs can lead to non-planar, or skew, conformations.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in characterizing these conformational states. In ¹H NMR spectroscopy, the chemical shifts of the aromatic and methine protons would be sensitive to the molecule's conformation. For instance, a planar conformation would result in different shielding and deshielding effects compared to a non-planar one, leading to observable changes in the proton chemical shifts. Variable temperature NMR studies could also provide insights into the energy barriers between different conformers.

Infrared spectroscopy can probe the vibrational modes of the molecule, which are also conformation-dependent. The C=N stretching frequency, typically observed in the range of 1620-1650 cm⁻¹, could shift based on the degree of conjugation, which in turn is affected by the planarity of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign vibrational modes to specific conformational isomers.

Interactive Table 1: Predicted Spectroscopic Data for Conformational Analysis of this compound

| Spectroscopic Technique | Parameter | Predicted Value/Observation | Significance for Conformational Analysis |

| ¹H NMR | Chemical Shift (δ) of methine protons (-CH=N-) | 7.8 - 8.2 ppm | Sensitive to the electronic environment and steric effects, which differ between planar and non-planar conformers. |

| ¹³C NMR | Chemical Shift (δ) of methine carbons (-CH=N-) | 158 - 162 ppm | Changes in conjugation due to conformational shifts would alter the chemical shift. |

| ¹⁹F NMR | Chemical Shift (δ) of fluorine | -110 to -115 ppm | Highly sensitive to the local electronic environment, which can be influenced by through-space interactions in different conformers. |

| Infrared (IR) Spectroscopy | C=N stretch (ν) | 1625 - 1640 cm⁻¹ | A higher frequency suggests a more isolated double bond character (less conjugation), indicative of a non-planar conformation. |

| Infrared (IR) Spectroscopy | C-F stretch (ν) | 1200 - 1250 cm⁻¹ | The position and intensity of this band can be influenced by the overall molecular symmetry and conformation. |

| Raman Spectroscopy | N-N stretch (ν) | 1000 - 1050 cm⁻¹ | This vibration is sensitive to the dihedral angle of the N-N bond. |

Note: The data in this table are predicted values based on typical ranges for similar compounds and are for illustrative purposes. Specific experimental data for this compound is not widely available in published literature.

Elucidation of Specific Structural Features Influencing Molecular Functionality

The molecular functionality of this compound as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is intrinsically linked to its specific structural features. The key components of its structure are the two 3-fluorophenyl rings and the central azine linker (-CH=N-N=CH-).

The fluorine atoms at the meta-positions of the benzene (B151609) rings are critical. Fluorine is a highly electronegative atom that can alter the electronic properties of the phenyl rings through inductive effects. This can influence the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the allosteric binding site of the mGluR5 receptor. The presence of fluorine can also impact the molecule's lipophilicity and metabolic stability, which are important pharmacokinetic properties.

Interactions with Biological Macromolecules as Probed by Spectroscopy

The interaction of this compound with biological macromolecules, particularly the mGluR5 receptor, can be investigated using various spectroscopic techniques. These methods can provide valuable information about the binding affinity, the specific residues involved in the interaction, and any conformational changes that occur upon binding.

NMR spectroscopy is a powerful tool for studying ligand-protein interactions. Techniques such as saturation transfer difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein. In this experiment, saturation of the protein's proton signals is transferred to the protons of the bound ligand, allowing for the mapping of the binding epitope. Furthermore, ¹⁹F NMR can be particularly useful for fluorinated ligands like this compound. The fluorine signal is very sensitive to its environment, and a change in the ¹⁹F chemical shift upon binding to the receptor can provide direct evidence of interaction and information about the nature of the binding pocket.

Fluorescence spectroscopy is another sensitive technique that can be employed. While this compound itself may not be fluorescent, changes in the intrinsic fluorescence of the protein (from tryptophan or tyrosine residues) upon ligand binding can be monitored. Quenching or enhancement of the protein's fluorescence can be used to determine binding constants.

Circular dichroism (CD) spectroscopy can be used to assess changes in the secondary and tertiary structure of the protein upon ligand binding. Significant changes in the CD spectrum of mGluR5 in the presence of this compound would indicate that the binding of the modulator induces a conformational change in the receptor, which is a hallmark of allosteric modulation.

Interactive Table 2: Spectroscopic Techniques for Studying the Interaction of this compound with mGluR5

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| Saturation Transfer Difference (STD) NMR | Identifies which protons of the ligand are in close contact with the protein. | Enhancement of signals from protons on the phenyl rings and the azine bridge, indicating their involvement in binding. |

| ¹⁹F NMR | Probes the local environment of the fluorine atoms. | A significant change in the ¹⁹F chemical shift upon addition of the mGluR5 receptor, confirming binding and providing information about the polarity of the binding site. |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of the protein upon ligand binding. | Quenching of the tryptophan fluorescence of mGluR5, allowing for the calculation of the binding affinity (Kd). |

| Circular Dichroism (CD) Spectroscopy | Detects changes in the secondary and tertiary structure of the protein. | Alterations in the far-UV and near-UV CD spectra of mGluR5, indicating a conformational change induced by the binding of the allosteric modulator. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding (enthalpy, entropy, and binding constant). | A measurable heat change upon titration of this compound into a solution of mGluR5, providing a complete thermodynamic profile of the interaction. |

Note: The observations in this table are expected outcomes based on the application of these techniques to similar ligand-protein systems, as specific experimental data for the this compound-mGluR5 interaction is not extensively detailed in public-domain research.

Utility of 3,3 Difluorobenzaldazine As a Chemical Probe in Research Systems

Application in In Vitro Receptor System Studies

3,3'-Difluorobenzaldazine is primarily characterized by its ability to enhance the response of mGluR5 to its endogenous ligand, glutamate (B1630785), without activating the receptor on its own. tocris.com This potentiation effect is a hallmark of positive allosteric modulation. In in vitro receptor systems, typically using cell lines expressing the mGluR5, DFB has been shown to increase the potency and/or efficacy of mGluR5 agonists. dcchemicals.combiotechhubafrica.co.za

Research findings indicate that DFB potentiates the action of various mGluR5 agonists, including glutamate, quisqualate, and 3,5-Dihydroxyphenylglycine, by a factor of 3 to 6. dcchemicals.combiotechhubafrica.co.za The half-maximal effective concentration (EC₅₀) for this potentiation is consistently reported to be in the low micromolar range, typically between 2 and 5.3 μM. tocris.comdcchemicals.combiotechhubafrica.co.za A key aspect of its utility as a research tool is its selectivity for mGluR5, with no significant effects observed at other metabotropic glutamate receptor subtypes. tocris.com This selectivity allows researchers to specifically probe the function of mGluR5 in complex biological systems.

The table below summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Agonists Potentiated | Reference |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR5 | N/A | tocris.comnih.gov |

| Agonist Activity | Devoid of intrinsic agonist activity | N/A | tocris.com |

| EC₅₀ for Potentiation | 2 - 5.3 μM | Glutamate, Quisqualate, 3,5-Dihydroxyphenylglycine | tocris.comdcchemicals.combiotechhubafrica.co.za |

| Fold Potentiation | 3- to 6-fold | Glutamate, Quisqualate, 3,5-Dihydroxyphenylglycine | dcchemicals.combiotechhubafrica.co.za |

| Receptor Selectivity | Selective for mGluR5 over other mGlu subtypes | N/A | tocris.com |

Role in Chemical Library Screening Campaigns

While not extensively used as a screening agent itself, the discovery of this compound as the first selective mGluR5 PAM in 2003 was a landmark event that heavily influenced subsequent chemical library screening campaigns. nih.gov Its novel structure and mechanism of action provided a critical starting point and a valuable chemical scaffold for the development of more potent and drug-like mGluR5 modulators.

The initial characterization of DFB opened the door for structure-activity relationship (SAR) studies, which in turn guided the design of focused chemical libraries for high-throughput screening (HTS). acs.org Researchers synthesized and screened analogs of DFB, leading to the discovery that minor structural modifications could dramatically alter the pharmacological activity, yielding not only more potent PAMs but also negative allosteric modulators (NAMs) and neutral allosteric ligands. acs.org This demonstrated the sensitivity of the allosteric binding site on mGluR5 and highlighted the importance of subtle chemical changes in determining the functional outcome of receptor modulation.

The insights gained from DFB and its early analogs informed the criteria for designing and selecting compounds in later screening campaigns, ultimately leading to the identification of novel chemical series with improved pharmacokinetic and pharmacodynamic properties. nih.gov

Development as a Tool for Investigating Allosteric Receptor Pharmacology

This compound has been instrumental in the fundamental investigation of allosteric receptor pharmacology. As an early and selective tool compound, it allowed for the initial validation of the concept of positive allosteric modulation at mGluR5. nih.gov However, the compound possesses certain limitations that also proved to be instructive for the field. DFB exhibits poor potency and limited solubility in aqueous solutions, and it is not brain penetrant, which has made it unsuitable for in vivo behavioral studies. nih.gov

These very limitations spurred the development of a new generation of mGluR5 PAMs with optimized properties. The exploration of the chemical space around the DFB scaffold led to a deeper understanding of the structural requirements for allosteric modulation of mGluR5. A significant finding from these investigations was the discovery of "molecular switches," where small chemical alterations to the DFB structure could convert a PAM into a NAM. acs.org For instance, replacing the 3,3'-difluoro substituents with 3,3'-dimethoxy groups resulted in a compound that acts as an mGluR5 NAM. acs.org

This "functional switching" based on minor structural changes has become a key concept in allosteric modulator development and underscores the nuanced nature of allosteric binding sites. The study of DFB and its analogs has thus provided a foundational framework for understanding how different ligands can bind to the same allosteric site and yet produce opposite functional effects.

The table below illustrates the structure-activity relationships of some benzaldazine analogs, highlighting the concept of functional switching.

| Compound | Substitution at 3,3' positions | Pharmacological Activity at mGluR5 | Reference |

| This compound (DFB) | Fluoro | Positive Allosteric Modulator (PAM) | acs.org |

| DOMEB | Methoxy | Negative Allosteric Modulator (NAM) | acs.org |

| DCB | Chloro | Neutral Allosteric Ligand | acs.org |

Future Directions and Emerging Research Avenues for 3,3 Difluorobenzaldazine

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of small molecule-protein interactions and binding affinities. nih.govarxiv.org For 3,3'-Difluorobenzaldazine and its analogs, the refinement of existing computational models holds the key to accelerating the discovery of next-generation modulators with improved properties.

Future efforts in this area will likely involve the integration of more sophisticated machine learning algorithms and the utilization of larger, more diverse datasets of known mGluR5 modulators. frontiersin.org These advanced models could more accurately predict the binding poses and affinities of novel benzaldazine derivatives, not only at the MPEP site but also at other allosteric sites. By incorporating principles of quantum mechanics and molecular dynamics simulations, these models can provide a more dynamic and accurate representation of the ligand-receptor interactions, thereby enhancing their predictive power for both binding and functional activity. acs.org

Table 1: Key Parameters for a Refined Computational Model of this compound Binding to mGluR5

| Parameter | Description | Importance for Predictive Power |

| Allosteric Site Flexibility | Accounts for the dynamic nature of the binding pocket upon ligand entry. | High |

| Water Molecule Dynamics | Models the role of water molecules in mediating ligand-receptor interactions. | High |

| Quantum Mechanical Effects | Describes the electronic interactions between the ligand and receptor atoms. | Medium |

| Free Energy Calculations | Provides a more accurate prediction of binding affinity compared to simple docking scores. | High |

Integration with Advanced Chemical Biology Techniques

The synergy between chemistry and biology has given rise to a powerful toolkit of techniques that can be leveraged to dissect the complex pharmacology of compounds like this compound. Integrating this compound with advanced chemical biology methods will provide unprecedented insights into its mechanism of action and potential off-target effects.

One promising avenue is the use of chemoproteomics to identify the complete cellular target landscape of this compound and its derivatives. longdom.orgresearchgate.netnih.govnih.gov By employing techniques such as affinity-based protein profiling or activity-based protein profiling, researchers can pull down and identify all proteins that interact with the compound within a complex biological sample. This approach can confirm known targets and, more importantly, uncover novel, previously unappreciated binding partners, which could explain certain physiological effects or open up new therapeutic applications.

Furthermore, the development of bioorthogonal chemistry probes based on the this compound scaffold will enable the visualization and tracking of the compound in living cells and organisms in real-time. researchgate.netnih.govacs.orgnih.govfrontiersin.org By attaching a small, non-interfering chemical handle to the molecule, researchers can then use a "click" reaction to attach a fluorescent dye or other imaging agent, allowing for precise spatiotemporal tracking of the drug's distribution and target engagement.

Development of Optically or Chemically Triggered Benzaldazine Derivatives

A particularly exciting frontier in pharmacology is the development of therapeutic agents that can be controlled with external stimuli, such as light or specific chemicals. This approach, often referred to as photopharmacology or chemogenetics , offers the potential for highly precise, on-demand therapeutic interventions with minimal off-target effects. photonicsonline.comacs.orgnih.govresearchgate.net

The development of optically triggered this compound derivatives would involve the incorporation of a photoswitchable moiety, such as an azobenzene group, into the molecular structure. biorxiv.orgbohrium.comnih.govresearchgate.net This would allow the activity of the compound to be turned on or off with specific wavelengths of light, providing researchers and potentially clinicians with an unprecedented level of control over mGluR5 modulation.

Similarly, chemically triggered derivatives could be designed using principles of chemically induced dimerization. nih.govacs.org In this approach, inactive fragments of a benzaldazine derivative would be administered, and only in the presence of a specific, benign "dimerizer" molecule would they assemble into the active compound at the desired site of action. This strategy could significantly improve the therapeutic window and reduce systemic side effects.

Table 2: Comparison of Triggered Benzaldazine Derivative Strategies

| Strategy | Trigger | Advantages | Potential Challenges |

| Optical | Light (specific wavelength) | High spatiotemporal precision, non-invasive. | Limited tissue penetration of light. |

| Chemical | Specific small molecule | Deeper tissue penetration possible. | Pharmacokinetics of the dimerizer molecule. |

Q & A

Q. What is the molecular mechanism by which DFB acts as a positive allosteric modulator (PAM) of mGluR5?

DFB binds to the transmembrane (TM) domain of mGluR5, inducing conformational changes that potentiate agonist-induced receptor activation. It enhances the efficacy of endogenous agonists like glutamate by 3- to 6-fold, with EC50 values in the 2–5 μM range . Key residues implicated in its binding (e.g., Trp 6.48 and Phe 3.36) were identified via mutagenesis and computational modeling, suggesting a "rotamer toggle switch" mechanism . Methodologically, this involves radioligand binding assays, calcium mobilization assays, and site-directed mutagenesis coupled with functional studies.

Q. How does DFB’s selectivity for mGluR5 compare to other mGluR subtypes?

DFB exhibits high selectivity for mGluR5 over other mGluR subtypes (e.g., mGluR1, mGluR4). This selectivity is assessed using HEK293 cells expressing different mGluRs, measuring intracellular calcium flux or ERK1/2 phosphorylation upon co-application of DFB and subtype-specific agonists . Cross-reactivity with unrelated GPCRs (e.g., rhodopsin) is minimal but can be tested via NMR spectroscopy to detect off-target binding .

Q. What experimental models are appropriate for studying DFB’s preclinical efficacy in neuropsychiatric disorders?

DFB’s antipsychotic-like activity is evaluated in rodent models such as amphetamine-induced hyperlocomotion or prepulse inhibition deficits. For neuroprotection, lipopolysaccharide (LPS)-treated BV2 microglial cells are used to assess nitric oxide (NO) suppression, with DFB’s efficacy benchmarked against lead compounds (e.g., compound 3a, which is 4.5-fold more potent) . Toxicity is quantified via cell viability assays (e.g., MTT) at concentrations up to 1,000 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in DFB’s signaling bias compared to other mGluR5 PAMs?

Unlike CPPHA, which selectively potentiates ERK1/2 phosphorylation over calcium mobilization, DFB uniformly enhances both pathways . To investigate signaling bias, use pathway-specific inhibitors (e.g., U0126 for ERK) and compare concentration-response curves in astrocytes or transfected cell lines. Structural dynamics can be probed via molecular dynamics simulations of DFB-bound mGluR5 .

Q. What strategies optimize DFB’s pharmacokinetic and pharmacodynamic properties?

Structural modifications, such as incorporating cyclopropane scaffolds (e.g., compound 3a), improve potency and metabolic stability. Computational strategies like Site Identification by Ligand Competitive Saturation (SILCS) predict binding affinities and guide scaffold design . In vitro ADME assays (e.g., microsomal stability, plasma protein binding) validate improvements.

Q. How does DFB interact with allosteric modulators of related receptors (e.g., mGluR4 or rhodopsin)?

DFB’s binding pocket shares homology with retinal-binding sites in rhodopsin, as shown by NMR spectroscopy . Competitive binding assays with rhodopsin-specific ligands (e.g., 11-cis-retinal) can clarify cross-reactivity. For mGluR4, co-application with DFB and selective PAMs (e.g., PHCCC) reveals functional crosstalk via dual-pathway activation .

Q. What methodologies detect DFB’s synergistic or antagonistic effects with other modulators (e.g., DCB)?

DCB (3,3'-dichlorobenzaldazine) blocks DFB’s positive allosteric effects on mGluR5. Synergy/antagonism is quantified via Schild regression analysis or operational model fitting in presence of fixed DCB:DFB ratios . Structural insights are obtained through cryo-EM studies of mGluR5 bound to DFB and DCB.

Data Analysis and Interpretation

Q. How should researchers interpret discrepancies in DFB’s potency across different assays?

Variability in EC50 values (e.g., 2–5 μM) arises from assay-specific factors (e.g., cell type, agonist concentration). Normalize data to internal controls (e.g., quisqualate as a reference agonist) and use standardized protocols (e.g., FLIPR for calcium assays). Meta-analysis of published datasets (e.g., ) identifies assay-independent trends.

Q. What structural features of DFB are critical for its activity, and how are they validated?

Fluorine atoms at the 3,3'-positions enhance binding affinity and metabolic stability. Replace fluorine with chlorine (DCB) or methoxy (DMeOB) to assess steric/electronic effects via SAR studies . Validate predictions using X-ray crystallography or cryo-EM of DFB-bound mGluR5.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.